molecular formula C7H16ClNO2 B599474 (R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride CAS No. 132605-95-9

(R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride

Cat. No. B599474
M. Wt: 181.66
InChI Key: HZQWRYHUNMXMLF-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride” is likely an organic compound containing an amino group (-NH2) and a carboxylic acid group (-COOH). The “R” denotes that it is the right-handed (rectus) enantiomer of the molecule . The hydrochloride indicates that it is a salt formed with hydrochloric acid .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate 4-methylpentanoic acid derivative with an amine. A common method for the synthesis of amino acids involves the Mannich reaction .


Molecular Structure Analysis

The molecular structure of this compound would include a five-carbon chain (pentanoic acid) with a methyl group (-CH3) on the fourth carbon, an amino group (-NH2) on the second carbon, and a carboxylic acid group (-COOH) at the end of the chain .


Chemical Reactions Analysis

As an amino acid derivative, this compound could participate in various chemical reactions. The amino group can act as a base, accepting a proton to form a positively charged -NH3+ group. The carboxylic acid group can act as an acid, donating a proton to form a negatively charged -COO- group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Amino acids generally have high melting points, are crystalline solids at room temperature, and are soluble in water .

Scientific Research Applications

  • 4-Aminomethylphenylboronic acid hydrochloride : This compound is used in various chemical reactions. It is often used in the synthesis of other chemicals and can serve as an intermediate in these processes .

  • 3-(Aminomethyl)benzeneboronic acid hydrochloride : This compound is used as an intermediate in chemical reactions. It is involved in Suzuki-Miyaura reactions, which are a type of cross-coupling reaction used in organic chemistry . This compound can also be an effective catalyst for amidation and esterification of carboxylic acids .

  • 4-Aminomethylphenylboronic acid hydrochloride : This compound is used in various chemical reactions. It is often used in the synthesis of other chemicals and can serve as an intermediate in these processes .

  • 3-(Aminomethyl)benzeneboronic acid hydrochloride : This compound is used as an intermediate in chemical reactions. It is involved in Suzuki-Miyaura reactions, which are a type of cross-coupling reaction used in organic chemistry . This compound can also be an effective catalyst for amidation and esterification of carboxylic acids .

Future Directions

The future directions for this compound would depend on its potential applications. It could be of interest in the development of new pharmaceuticals or in the study of biological processes .

properties

IUPAC Name

(2R)-2-(aminomethyl)-4-methylpentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-5(2)3-6(4-8)7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQWRYHUNMXMLF-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90719290
Record name (2R)-2-(Aminomethyl)-4-methylpentanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(Aminomethyl)-4-methylpentanoic acid hydrochloride

CAS RN

132605-95-9
Record name (2R)-2-(Aminomethyl)-4-methylpentanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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